molecular formula C14H15NO3S B12247466 N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide

Cat. No.: B12247466
M. Wt: 277.34 g/mol
InChI Key: UPCINTWGTDANQE-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide is a complex organic compound that features a unique combination of furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for various scientific applications.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H15NO3S/c16-11(7-15-14(17)9-3-4-9)13-6-10(8-19-13)12-2-1-5-18-12/h1-2,5-6,8-9,11,16H,3-4,7H2,(H,15,17)

InChI Key

UPCINTWGTDANQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their functionalization to introduce the hydroxyethyl and cyclopropanecarboxamide groups. The reaction conditions often require the use of strong bases, such as n-butyllithium, and solvents like tetrahydrofuran (THF) or diethyl ether, under an inert nitrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclopropanecarboxamide is unique due to the presence of both furan and thiophene rings in a single molecule, along with the hydroxyethyl and cyclopropanecarboxamide groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

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